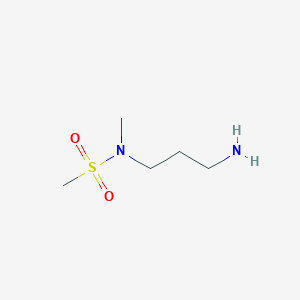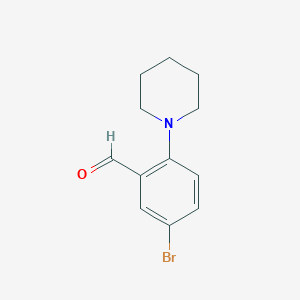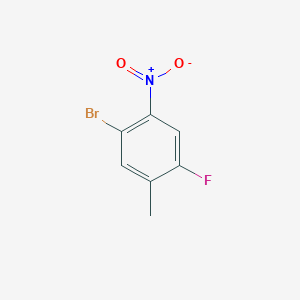
1-Bromo-4-fluoro-5-methyl-2-nitrobenzene
Overview
Description
1-Bromo-4-fluoro-5-methyl-2-nitrobenzene is an organic compound with the molecular formula C7H5BrFNO2 It is a derivative of benzene, featuring bromine, fluorine, methyl, and nitro functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Bromo-4-fluoro-5-methyl-2-nitrobenzene can be synthesized through a multi-step process starting from 2-Bromo-4-fluorotoluene. The synthesis involves nitration, bromination, and methylation reactions under controlled conditions. For instance, nitration can be achieved using a mixture of concentrated nitric acid and sulfuric acid at low temperatures .
Industrial Production Methods: Industrial production of this compound typically involves large-scale nitration and bromination processes. These reactions are carried out in specialized reactors with precise temperature and pressure controls to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: 1-Bromo-4-fluoro-5-methyl-2-nitrobenzene undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic aromatic substitution reactions due to the presence of electron-withdrawing groups like nitro and bromine.
Reduction Reactions: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Reduction: Hydrogen gas with palladium on carbon or tin(II) chloride in hydrochloric acid.
Major Products:
Substitution Reactions: Products depend on the nucleophile used, such as methoxy or tert-butyl derivatives.
Reduction Reactions: The major product is 1-Bromo-4-fluoro-5-methyl-2-aminobenzene.
Scientific Research Applications
1-Bromo-4-fluoro-5-methyl-2-nitrobenzene is utilized in various scientific research applications:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Material Science: Used in the development of novel materials with specific electronic properties.
Pharmaceutical Research: Investigated for its potential use in the synthesis of biologically active compounds.
Mechanism of Action
The mechanism by which 1-Bromo-4-fluoro-5-methyl-2-nitrobenzene exerts its effects is primarily through its reactivity in electrophilic and nucleophilic substitution reactions. The presence of electron-withdrawing groups like nitro and bromine makes the benzene ring more susceptible to nucleophilic attack, facilitating various substitution reactions .
Comparison with Similar Compounds
- 1-Bromo-2-fluoro-4-methyl-5-nitrobenzene
- 1-Bromo-4-nitrobenzene
- 4-Bromo-1-fluoro-2-nitrobenzene
Uniqueness: 1-Bromo-4-fluoro-5-methyl-2-nitrobenzene is unique due to the specific positioning of its functional groups, which influences its reactivity and the types of reactions it can undergo. This makes it a valuable compound in synthetic organic chemistry and material science .
Properties
IUPAC Name |
1-bromo-4-fluoro-5-methyl-2-nitrobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrFNO2/c1-4-2-5(8)7(10(11)12)3-6(4)9/h2-3H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GQKJGQRSKKRVSO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1F)[N+](=O)[O-])Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrFNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80632560 | |
| Record name | 1-Bromo-4-fluoro-5-methyl-2-nitrobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80632560 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
208165-95-1 | |
| Record name | 1-Bromo-4-fluoro-5-methyl-2-nitrobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80632560 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


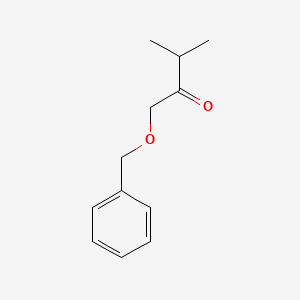
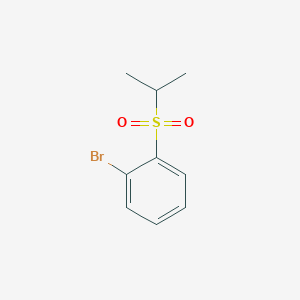
![4,4'-Bis[di(3,5-xylyl)amino]-4''-phenyltriphenylamine](/img/structure/B1290699.png)
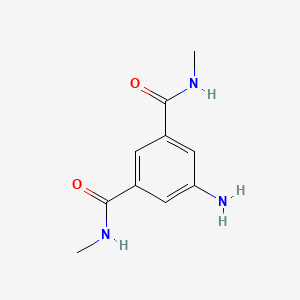
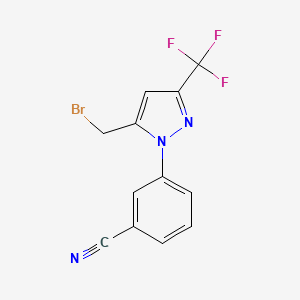
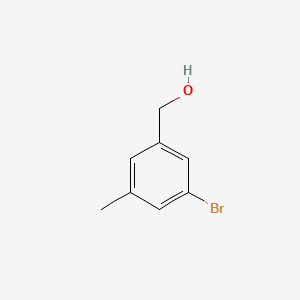
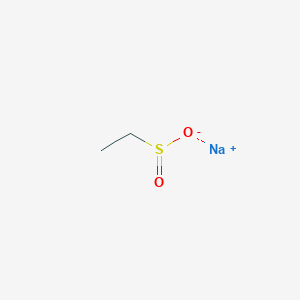


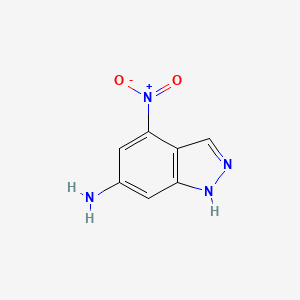
![4-[2-(4-Benzylpiperazin-1-yl)ethoxy]benzoic acid](/img/structure/B1290717.png)
